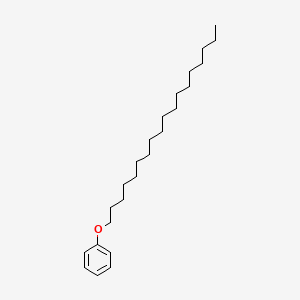

Octadecyl phenyl ether

Description

Contextualization within Alkyl Aryl Ether Chemistry

Alkyl aryl ethers are a class of organic compounds characterized by an ether group where the oxygen atom is connected to both an alkyl and an aryl group. This structure results in a combination of properties derived from both aliphatic and aromatic moieties. The ether linkage itself is generally stable, making these compounds useful in a variety of applications. rsc.orgresearchgate.net

Octadecyl phenyl ether is a specific example of a long-chain alkyl aryl ether. The "octadecyl" designation refers to the 18-carbon saturated alkyl chain, while the "phenyl" group is a simple benzene (B151609) ring. The presence of the long alkyl chain significantly influences the molecule's physical properties, such as its melting point, boiling point, and solubility, making it highly nonpolar.

Significance and Research Landscape of Long-Chain Phenyl Ethers

Long-chain alkyl aryl ethers, including this compound, are of considerable interest in several areas of research. Their amphiphilic character makes them suitable for forming organized molecular structures, such as monolayers and micelles. d-nb.info These properties are fundamental to their application in surface science and as surfactants. d-nb.info

A notable area of research involves the study of para-substituted phenyl octadecyl ethers. acs.orgnih.govresearchgate.net In these studies, different halogen atoms (chlorine, bromine, iodine) are attached to the phenyl ring, and the resulting molecules are analyzed using techniques like scanning tunneling microscopy (STM). acs.orgnih.govresearchgate.net This research provides insights into how the electronic structure of the molecule influences its imaging contrast, which is crucial for understanding and identifying molecules at the nanoscale. acs.orgnih.govresearchgate.net

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C24H42O |

| Molecular Weight | 346.6 g/mol nih.gov |

| XLogP3 | 10.9 nih.gov |

| Monoisotopic Mass | 346.323565959 Da nih.gov |

Methodological Approaches in Ether Chemistry Research

The synthesis of alkyl aryl ethers is a well-established area of organic chemistry, with several methods available to researchers. rsc.orgrsc.org

Williamson Ether Synthesis

The most traditional and widely used method for preparing ethers, including this compound, is the Williamson ether synthesis. masterorganicchemistry.comwikipedia.orglibretexts.org This reaction involves the reaction of a sodium phenoxide with an alkyl halide in an SN2 reaction. masterorganicchemistry.comwikipedia.orglibretexts.org For the synthesis of this compound, this would typically involve reacting sodium phenoxide with 1-bromooctadecane (B154017) or a similar octadecyl halide. The reaction is known for its broad scope and reliability in producing both symmetrical and asymmetrical ethers. wikipedia.org A modified Williamson ether synthesis has been used to prepare a series of para-substituted phenyl octadecyl ethers. acs.orgnih.gov

Ullmann Condensation

Another significant method for forming the aryl-oxygen bond in alkyl aryl ethers is the Ullmann condensation. wikipedia.orgsynarchive.comorganic-chemistry.org This copper-catalyzed reaction typically involves an aryl halide and an alcohol. wikipedia.org While traditionally requiring harsh conditions, modern advancements have introduced milder reaction conditions using soluble copper catalysts and various ligands. wikipedia.orgmdpi.com The Ullmann ether synthesis is a key method for preparing diaryl ethers and can also be applied to the synthesis of alkyl aryl ethers. wikipedia.orgorganic-chemistry.org

Other Modern Methods

Research continues to develop new and more efficient methods for ether synthesis. These include transition-metal-free approaches, such as the arylation of alcohols using diaryliodonium salts, which can be effective for creating sterically hindered ethers. rsc.orgacs.org These newer methods often offer advantages in terms of reaction conditions, substrate scope, and functional group tolerance. acs.orgresearchgate.net

The table below provides a comparative overview of the primary synthesis methods for this compound.

| Synthesis Method | Key Reactants | General Conditions |

| Williamson Ether Synthesis | Sodium phenoxide, 1-Octadecyl halide | SN2 reaction conditions, often in the presence of a base like sodium hydride. masterorganicchemistry.comlibretexts.org |

| Ullmann Condensation | Phenol (B47542), Octadecyl halide | Copper catalyst, high temperatures, polar solvents. wikipedia.org |

| Arylation with Diaryliodonium Salts | Octadecanol, Diaryliodonium salt | Transition-metal-free, often at room temperature. rsc.orgacs.org |

Structure

2D Structure

Properties

CAS No. |

36588-29-1 |

|---|---|

Molecular Formula |

C24H42O |

Molecular Weight |

346.6 g/mol |

IUPAC Name |

octadecoxybenzene |

InChI |

InChI=1S/C24H42O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-25-24-21-18-17-19-22-24/h17-19,21-22H,2-16,20,23H2,1H3 |

InChI Key |

QDYGCAOQFANHSG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC1=CC=CC=C1 |

Origin of Product |

United States |

Chemical Reactivity, Transformation Mechanisms, and Cleavage of the Ether Linkage

Acidic Cleavage Mechanisms of Alkyl Aryl Ethers

The cleavage of the C–O bond in ethers is a fundamental reaction in organic chemistry, typically requiring strong acidic conditions. libretexts.orgnumberanalytics.com For alkyl aryl ethers like octadecyl phenyl ether, the cleavage occurs at the alkyl-oxygen bond because the aryl-oxygen bond has partial double bond character due to resonance, making it stronger and more difficult to break. unacademy.comorganicmystery.com

The acidic cleavage of ethers can proceed through either an S_N_1 or S_N_2 mechanism, depending on the structure of the alkyl group. openstax.orgwikipedia.org

S_N_2 Mechanism: Ethers with primary alkyl groups, such as the octadecyl group in this compound, predominantly undergo cleavage via an S_N_2 pathway. libretexts.orgmasterorganicchemistry.com The reaction is initiated by the protonation of the ether oxygen by a strong acid, which creates a good leaving group (an alcohol). orgoreview.combyjus.com A nucleophile, typically a halide ion from the acid, then attacks the less sterically hindered carbon of the protonated ether in a backside attack, leading to the displacement of the alcohol and the formation of an alkyl halide. libretexts.orgorgoreview.com In the case of this compound, this would result in the formation of phenol (B47542) and octadecyl halide. libretexts.org

S_N_1 Mechanism: In contrast, ethers with tertiary, benzylic, or allylic alkyl groups tend to cleave via an S_N_1 mechanism. libretexts.orgopenstax.org This is because these groups can form stable carbocation intermediates. openstax.orgorgoreview.com After protonation of the ether oxygen, the protonated ether cleaves to form an alcohol and a stable carbocation. orgoreview.com The carbocation is then attacked by a nucleophile. orgoreview.com This pathway is not favored for this compound due to the primary nature of the octadecyl group, which would form an unstable primary carbocation.

Secondary ethers may undergo cleavage through a mixture of both S_N_1 and S_N_2 pathways. masterorganicchemistry.com

Steric hindrance plays a crucial role in determining the selectivity of ether cleavage, particularly in S_N_2 reactions. libretexts.orgrsc.org The nucleophile will preferentially attack the less sterically hindered carbon atom. libretexts.orgorgoreview.com

For an unsymmetrical ether like this compound, the two carbon atoms attached to the ether oxygen are the C1 of the octadecyl group and the C1 of the phenyl group. The phenyl group is an sp² hybridized carbon within an aromatic ring, which is inaccessible to backside attack by a nucleophile. masterorganicchemistry.com The octadecyl group, being a primary alkyl chain, is significantly less hindered. Therefore, the nucleophilic attack will selectively occur on the octadecyl carbon, leading to the cleavage of the octadecyl-oxygen bond. rsc.org This results in the formation of phenol and the corresponding octadecyl halide. libretexts.org

Studies on similar alkyl aryl ethers have shown that the rate of cleavage is influenced by the steric bulk of the alkyl group. For instance, the cleavage of phenetole (B1680304) (ethyl phenyl ether) is slower than that of anisole (B1667542) (methyl phenyl ether) due to the greater steric hindrance of the ethyl group compared to the methyl group. rsc.org This principle suggests that the long octadecyl chain, while unbranched at the α-carbon, still presents more steric bulk than smaller alkyl groups, which could influence the reaction rate.

Table 1: Influence of Steric Hindrance on S_N_2 Ether Cleavage

| Ether Substrate | Alkyl Group | Steric Hindrance | Cleavage Rate |

| Anisole | Methyl | Low | Faster |

| Phenetole | Ethyl | Moderate | Slower |

| This compound | Octadecyl | Higher | Slowest |

This table is a qualitative representation based on established principles of S_N_2 reactions.

Strong halogen acids, such as hydroiodic acid (HI) and hydrobromic acid (HBr), are particularly effective reagents for cleaving ethers. numberanalytics.comopenstax.org Hydrochloric acid (HCl) is generally not reactive enough to cleave ethers under normal conditions. openstax.orgwikipedia.org The effectiveness of the halogen acid is dependent on both its acidity and the nucleophilicity of the resulting halide ion. wikipedia.org

The order of reactivity for halogen acids in ether cleavage is: HI > HBr > HCl unacademy.comdoubtnut.com

This trend is attributed to two main factors:

Acid Strength: The acidity of the hydrogen halides increases down the group (HI > HBr > HCl). A stronger acid more effectively protonates the ether oxygen, which is the initial step in the cleavage mechanism. doubtnut.com

Nucleophilicity: The nucleophilicity of the halide ions in polar, protic solvents also increases down the group (I⁻ > Br⁻ > Cl⁻). The iodide ion is a powerful nucleophile, making it highly efficient in the subsequent S_N_2 attack on the protonated ether. wikipedia.orgmasterorganicchemistry.com

The reaction is typically carried out under drastic conditions, such as with an excess of the concentrated halogen acid and at high temperatures, to drive the reaction to completion. unacademy.comorganicmystery.com If an excess of the hydrogen halide is used, the initially formed phenol may not react further, as the sp² hybridized carbon of the aromatic ring is not susceptible to nucleophilic substitution. masterorganicchemistry.com However, if any alcohol were formed from a dialkyl ether, it would be converted to an alkyl halide. organicmystery.commasterorganicchemistry.com

Influence of Alkyl Group Steric Hindrance on Cleavage Selectivity

Thermochemical Transformations and Pyrolysis Reactions

Pyrolysis involves the thermal decomposition of organic compounds in the absence of oxygen. For long-chain alkyl aryl ethers like this compound, this process leads to the cleavage of not only the ether linkage but also C-C bonds within the alkyl chain.

During pyrolysis, the high temperatures provide sufficient energy to initiate homolytic cleavage of covalent bonds, leading to the formation of free radicals. researchgate.net In the case of this compound, the initial cleavage can occur at the C-O ether bond or at various C-C bonds along the long octadecyl chain. uu.nl

The cleavage of the C-O bond can occur, but the dominant reactions often involve the scission of the weaker C-C bonds in the alkyl chain. researchgate.net A "scrambling" process can occur where a primary radical leads to the formation of secondary radicals. These radicals can then stabilize through intermolecular hydrogen radical transfer and random cleavage of C-C bonds. uu.nl This random cleavage results in a variety of smaller hydrocarbon fragments.

The analysis of products from the pyrolysis of compounds similar to this compound provides insight into the reaction pathways. Hydrous pyrolysis of n-octadecyl phenyl ether at 330°C has been studied, revealing a specific set of products. researchgate.net

The major products identified from the hydrous pyrolysis of n-octadecyl phenyl ether are presented in the table below.

Table 2: Major Products from Hydrous Pyrolysis of n-Octadecyl Phenyl Ether at 330°C

| Product | Chemical Class |

| Phenol | Aromatic Alcohol |

| n-Octadecane | Alkane |

| n-Heptadecane | Alkane |

| n-Hexadecane | Alkane |

| n-Pentadecane | Alkane |

| n-Tetradecane | Alkane |

| n-Tridecane | Alkane |

| n-Dodecane | Alkane |

| n-Undecane | Alkane |

| n-Decane | Alkane |

| n-Nonane | Alkane |

| n-Octane | Alkane |

| n-Heptane | Alkane |

| n-Hexane | Alkane |

| n-Pentane | Alkane |

| n-Butane | Alkane |

| Propane | Alkane |

| Ethane | Alkane |

| Methane | Alkane |

Source: Adapted from research on the hydrous pyrolysis of n-octadecyl phenyl ether. researchgate.net

The presence of phenol indicates the cleavage of the ether linkage. The wide range of n-alkanes with shorter chain lengths than the original octadecyl group confirms that extensive carbon-carbon bond cleavage occurs along the alkyl chain. researchgate.net The major alkane product is often n-octadecane, suggesting that a significant portion of the ether undergoes C-O bond cleavage followed by reduction of the octadecyl radical. The distribution of smaller alkanes points to the random nature of the C-C bond scission under pyrolytic conditions. uu.nl

Mechanisms of Carbon-Carbon Bond Cleavage in Ether Systems

Oxidative Reactions and Peroxide Formation Mechanisms

The ether linkage in this compound, like other ethers, is susceptible to oxidation, primarily through the formation of peroxides. This process, known as autoxidation, is a spontaneous, slow reaction with atmospheric oxygen that is typically accelerated by factors such as light, heat, and the presence of contaminants. pitt.edusu.seosu.edu

The generally accepted mechanism for peroxide formation in ethers is a free-radical chain reaction. The process is initiated by the abstraction of a hydrogen atom from a carbon atom adjacent to the ether oxygen. In the case of this compound, this would occur on the methylene (B1212753) (-CH2-) group of the octadecyl chain that is directly bonded to the oxygen atom. This position is activated by the electron-donating nature of the ether oxygen.

The key steps in the mechanism are:

Initiation: An initiator (e.g., UV light, heat, or a radical species) abstracts a hydrogen atom to form an ether radical.

Propagation: The resulting ether radical reacts with molecular oxygen (a diradical) to form a peroxy radical. This peroxy radical can then abstract a hydrogen atom from another ether molecule, forming a hydroperoxide and a new ether radical, thus propagating the chain.

Termination: The reaction ceases when radicals combine to form non-radical species.

The primary products of this autoxidation are hydroperoxides. fsu.edu These hydroperoxides can be unstable and may decompose, sometimes explosively, especially upon heating or concentration. pitt.edu For ethers with long alkyl chains, such as this compound, the peroxides formed are less volatile than the parent ether. This can lead to a dangerous increase in their concentration if the ether is distilled or evaporated. fsu.edu While specific studies on the oxidative stability of this compound are not prevalent, related compounds like polyphenyl ethers (PPEs) are noted for their outstanding thermal and oxidative stability. taylorfrancis.com However, it is a standard precaution to test for the presence of peroxides in aged samples of any ether, including this compound, before heating or distillation.

Other Reactions of the Ether Moiety

Beyond oxidative degradation, the ether moiety in this compound can undergo several other chemical transformations, most notably cleavage of the ether bond under specific conditions.

Acid-Catalyzed Cleavage: The most significant reaction of the ether linkage is its cleavage by strong acids, particularly hydrohalic acids like hydrogen iodide (HI) and hydrogen bromide (HBr). openstax.orgpressbooks.pub Due to the stability of the bond, ethers are generally unreactive towards many chemical reagents, which is why they are often used as solvents. pressbooks.pubnumberanalytics.com However, in the presence of strong acid, the ether oxygen is protonated, creating a good leaving group (an alcohol). masterorganicchemistry.com

For an alkyl aryl ether like this compound, the cleavage occurs via a nucleophilic substitution (SN2) mechanism. openstax.orgmasterorganicchemistry.com The halide ion (I⁻ or Br⁻) acts as the nucleophile and attacks the less sterically hindered carbon of the protonated ether. In this case, the attack occurs on the primary carbon of the octadecyl group, displacing phenol.

The reaction proceeds as follows: C₆H₅-O-C₁₈H₃₇ + HI → [C₆H₅-O⁺H-C₁₈H₃₇]I⁻ → C₆H₅OH + I-C₁₈H₃₇

The products are phenol and 1-iodooctadecane (B1330385) (if HI is used). The bond between the phenyl ring and the oxygen is not cleaved because the sp²-hybridized carbon of the aromatic ring is resistant to SN2 attack. masterorganicchemistry.com Even with an excess of strong acid, the phenol produced does not react further to form a halobenzene. libretexts.org

Hydrous Pyrolysis: A specific reaction of n-octadecyl phenyl ether that has been studied is its behavior under hydrous pyrolysis conditions, simulating geochemical processes. When heated with water in a sealed tube at high temperatures (e.g., 330°C), the ether undergoes cleavage and subsequent reactions to form a variety of products. researchgate.netresearchgate.net This thermal degradation is more complex than simple acid cleavage and results in a mixture of hydrocarbons and oxygenated compounds.

| Product Class | Specific Compounds Identified |

|---|---|

| Alkanes | n-Octadecane |

| Alkenes | n-Octadecene |

| Aromatics | Phenol |

| Alcohols | n-Octadecanol |

This reaction demonstrates the cleavage of both the alkyl-oxygen and aryl-oxygen bonds under harsh thermal conditions, leading to the formation of stable hydrocarbons and phenol. researchgate.net

Molecular Structure, Dynamics, and Computational Chemistry of Octadecyl Phenyl Ether

Theoretical Structural Models and Conformational Analysis

Theoretical structural models and conformational analysis of octadecyl phenyl ether (OPE) provide crucial insights into its three-dimensional arrangement and the energetically favorable shapes it can adopt. Due to the molecule's flexibility, particularly in the long octadecyl chain, it can exist in numerous conformations. nih.gov Computational methods, such as geometry optimization, are employed to determine the most energetically stable conformation. acs.org These calculations often involve semiempirical quantum mechanical methods, like the AM1 method, to model the molecule's structure. acs.org

Electronic Structure and Molecular Orbital Theory

The electronic structure of a molecule is fundamental to understanding its chemical behavior, and Molecular Orbital (MO) Theory offers a powerful framework for this purpose. numberanalytics.com MO theory posits that atomic orbitals of constituent atoms combine to form molecular orbitals that extend over the entire molecule. numberanalytics.com These molecular orbitals have distinct energy levels and shapes, which dictate the molecule's properties. numberanalytics.com

For molecules like this compound, understanding the electronic structure is key to interpreting experimental observations, such as those from scanning tunneling microscopy (STM). acs.org In STM studies of para-substituted phenyl octadecyl ethers, the observed image contrast that depends on the applied bias voltage has been shown to correspond to the electron density contours of individual molecular orbitals. acs.org

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a pivotal role in chemical reactivity. irjweb.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and stability of a molecule. irjweb.com

In the case of phenyl octadecyl ethers, the HOMO is primarily constituted by contributions from the phenyl ring and the ether's oxygen atom, with some contribution from the α-carbon of the alkyl chain. acs.org Notably, the long octadecyl tail does not contribute significantly to the electron density of the HOMO. acs.org The distribution of electron density in the HOMO can be influenced by substituents on the phenyl ring. acs.org

The energy levels of the HOMO and LUMO are crucial for understanding electron transfer processes. For para-halogenated phenyl octadecyl ethers, the HOMO energies have been calculated to be around -9 eV, while the LUMO energies are approximately 0.1-0.2 eV. acs.org This significant energy gap is sufficient for techniques like STM to probe a single molecular orbital, such as the HOMO. acs.org

Table 1: Calculated HOMO and LUMO Energies for para-Substituted Phenyl Octadecyl Ethers acs.org

| Compound | HOMO Energy (eV) | LUMO Energy (eV) |

| Cl-POE | -8.980 | 0.218 |

| Br-POE | -9.043 | 0.134 |

| I-POE | -9.097 | 0.139 |

This table presents the calculated energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for various para-substituted phenyl octadecyl ethers, demonstrating the influence of halogen substituents on the electronic structure.

Electron Density Contours and Distribution

Electron density contours provide a visual representation of the probability of finding an electron in different regions of a molecule. acs.org These contours are particularly useful for understanding bonding and reactivity. For phenyl octadecyl ethers, semiempirical quantum mechanical calculations can generate electron density contours for specific molecular orbitals. acs.org

STM images of para-substituted phenyl octadecyl ethers have shown a bias-dependent contrast that directly corresponds to the calculated electron density contours of various molecular orbitals, including the HOMO. acs.org Images reflecting the HOMO's electron density contour typically show bright spots corresponding to the phenyl ring lobes, the oxygen/α-carbon atoms, and any para-substituent. acs.org The intensity of these spots can be measured and analyzed to provide chemical information about the molecule. acs.org This demonstrates a powerful link between theoretical calculations of electron distribution and experimental observation at the molecular level. acs.org

Molecular Dynamics Simulations of Inter- and Intramolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations can provide detailed insights into both intramolecular (within a single molecule) and intermolecular (between molecules) interactions. While specific MD simulations for this compound were not found in the provided search results, the principles are widely applied to similar systems, such as other ethers and long-chain alkyl compounds. nii.ac.jpacs.org

MD simulations can elucidate the dynamic nature of the octadecyl chain's conformations and how the molecule packs and orients itself in different environments, such as on a surface or in a solvent. researchgate.net These simulations are crucial for understanding phenomena like self-assembly and the formation of ordered monolayers. For related systems, MD has been used to understand the interactions between molecules and surfaces, which is relevant to the study of OPE on substrates like graphite (B72142). researchgate.net Furthermore, simulations can help interpret experimental data by providing a dynamic, atomistic view of the system that is often not directly accessible through experiments alone. nih.gov

Density Functional Theory (DFT) Calculations for Ether Systems

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method for investigating the electronic structure of many-body systems. wikipedia.org DFT has become a popular and versatile tool in computational chemistry due to its balance of accuracy and computational cost, which is generally lower than traditional methods that include electron correlation. wikipedia.org

DFT calculations are highly applicable to ether systems for determining various properties. acs.orgnih.gov For instance, DFT can be used to optimize molecular geometries, calculate vibrational frequencies, and determine electronic properties. nih.govarxiv.org In the context of ethers, DFT has been employed to study reaction mechanisms, such as the cycloaddition of an enol ether, revealing stepwise pathways and the origins of stereoselectivity. nih.gov The choice of the functional and basis set is crucial for the accuracy of DFT calculations. acs.orgaps.org Various functionals like B3LYP, B3P86, and M06-2X are commonly used in conjunction with basis sets like 6-311+G(d,p) to achieve reliable results for organic molecules. acs.orgnih.govnih.gov For phenethyl phenyl ethers, which are structurally related to OPE, DFT has been used to investigate pyrolysis product selectivity. osti.gov

Computational Predictions of Reactivity and Stability

Computational chemistry provides powerful tools for predicting the reactivity and stability of molecules like this compound. The HOMO-LUMO gap, calculated using methods like DFT, is a key indicator of chemical stability. A large HOMO-LUMO gap generally implies high stability and low reactivity.

Reactivity descriptors derived from DFT calculations, such as chemical hardness, chemical potential, and electrophilicity index, can further quantify a molecule's reactivity. irjweb.com While specific predictions for OPE were not detailed in the search results, the methodologies are well-established for related compounds. For example, in studies of other organic molecules, these descriptors have been used to analyze and predict chemical behavior. irjweb.com

Advanced Spectroscopic and Analytical Characterization Techniques in Ether Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular architecture of organic compounds. For octadecyl phenyl ether, with its distinct aliphatic and aromatic regions, NMR provides a wealth of information.

While basic ¹H and ¹³C NMR spectra can confirm the presence of the octadecyl chain and the phenyl group, a more detailed analysis reveals subtle structural details. In ¹H NMR, the chemical shifts of the aromatic protons can indicate the substitution pattern on the phenyl ring. For para-substituted phenyl octadecyl ethers, for instance, specific splitting patterns emerge that confirm the substitution position. acs.orgacs.org The protons on the carbon adjacent to the ether oxygen (α-methylene) are deshielded and appear at a distinct chemical shift compared to the other methylene (B1212753) groups in the long alkyl chain.

¹³C NMR provides complementary information. The chemical shifts of the carbon atoms in the phenyl ring are sensitive to the electronic environment, and the carbon attached to the oxygen atom (ipso-carbon) shows a characteristic downfield shift. The numerous signals in the aliphatic region of the spectrum can be resolved to confirm the length and nature of the alkyl chain. nih.govchemicalbook.com

Table 1: Representative NMR Data for Phenyl Ether Derivatives Note: This table provides illustrative data for related structures, as detailed public data for this compound is limited. Chemical shifts (δ) are in ppm.

| Compound | Solvent | ¹H NMR (δ) | ¹³C NMR (δ) |

| Benzyl (B1604629) Phenyl Ether | 7.44-7.29 (m, 5H), 7.00-6.92 (m, 3H), 5.10 (s, 2H) | 158.5, 136.8, 129.5, 128.6, 128.0, 121.2, 114.8, 70.0 | |

| 2-Phenethyl acetate | CDCl₃ | 7.34-7.22 (m, 5H), 4.30 (t, J=7.08, 2H), 2.95 (t, J=7.08, 2H), 2.05 (s, 3H) | 170.96, 137.80, 128.85, 128.47, 126.53, 64.89, 35.07, 20.93 rsc.org |

| Benzyl acetate | CDCl₃ | 7.35 (s, 5H), 5.10 (s, 2H), 2.11 (s, 3H) | 170.68, 135.84, 128.42, 128.11, 128.09, 66.14, 20.82 rsc.org |

| Octadecyl Vinyl Ether | CDCl₃ | 6.47 (dd, 1H), 4.19 (d, 1H), 4.00 (d, 1H), 3.75 (t, 2H), 1.68 (m, 2H), 1.26 (m, 30H), 0.88 (t, 3H) | 152.0, 86.5, 68.0, 31.9, 29.7, 29.6, 29.5, 29.4, 29.3, 26.2, 22.7, 14.1 tcichemicals.com |

This table is for illustrative purposes and shows data for structurally related compounds to highlight typical chemical shifts.

In ethers with bulky substituents, rotation around the Ar-O bonds can be hindered, leading to the existence of rotational isomers (rotamers) that can be observed at low temperatures. cdnsciencepub.comcreative-biostructure.com Variable-temperature (VT) NMR is a powerful technique to study this dynamic process. researchgate.netacs.org As the temperature is lowered, the rate of interconversion between rotamers slows down. If the energy barrier to rotation is sufficiently high, separate signals for each rotamer may be observed in the NMR spectrum, "freezing out" the conformers. creative-biostructure.com By analyzing the changes in the NMR spectrum as a function of temperature, one can determine the energy barriers to rotation (ΔG‡). cdnsciencepub.com For a molecule like this compound, while the octadecyl chain is flexible, steric hindrance from ortho-substituents on the phenyl ring could potentially lead to observable rotational isomerism.

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning signals and determining the connectivity of atoms within a molecule. ipb.ptmnstate.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity through the entire octadecyl chain and within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing a powerful method for assigning the ¹³C signals based on the more easily assigned ¹H spectrum. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. ipb.pt For this compound, HMBC can definitively link the α-methylene protons of the octadecyl chain to the ipso-carbon of the phenyl ring, confirming the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly bonded. acs.org This is particularly useful for determining the preferred conformation and the spatial arrangement of the octadecyl chain relative to the phenyl ring.

Variable-Temperature NMR for Rotational Isomerism

Mass Spectrometry for Mechanistic Pathway Elucidation

Mass spectrometry (MS) is a vital tool for determining the molecular weight of compounds and for gaining insight into their fragmentation patterns, which can aid in structural elucidation. nih.govlibretexts.org In the context of ether research, it is also invaluable for analyzing reaction products and intermediates, thereby clarifying mechanistic pathways. researchgate.net

GC/MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. up.ac.za This technique is ideal for analyzing the products of reactions involving this compound, such as pyrolysis or oxidation. researchgate.net The gas chromatograph separates the components of a mixture, and the mass spectrometer then provides a mass spectrum for each component as it elutes. mdpi.com By identifying the various products, researchers can piece together the reaction mechanism. For example, in the hydrous pyrolysis of n-octadecyl phenyl ether, GC/MS analysis of the products is essential to understand the cleavage of the ether bond and subsequent reactions of the alkyl and aryl fragments. researchgate.net The fragmentation pattern of this compound itself in the mass spectrometer would likely show a prominent molecular ion peak, along with fragments corresponding to the loss of the octadecyl chain and other characteristic cleavages of the ether bond. libretexts.org

Table 2: Predicted Mass Spectrometry Data for this compound Based on computational predictions for C₂₄H₄₂O. uni.lu

| Adduct | m/z (mass-to-charge ratio) |

| [M+H]⁺ | 347.33086 |

| [M+Na]⁺ | 369.31280 |

| [M+K]⁺ | 385.28674 |

| [M-H]⁻ | 345.31630 |

| Molecular Ion [M]⁺ | 346.323565959 nih.gov |

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique particularly suited for the analysis of large, non-volatile, or thermally fragile molecules, including polymers and complex organic systems. tytlabs.co.jpduke.edu In ether research, MALDI-TOF (Time-of-Flight) mass spectrometry can be used to characterize complex mixtures or polymeric materials containing ether linkages. xml-journal.netub.edu The sample is co-crystallized with a matrix that absorbs laser energy, leading to gentle desorption and ionization of the analyte molecules, minimizing fragmentation. tytlabs.co.jp This technique is highly sensitive and can provide molecular weight information for large molecules and their distributions in a mixture. researchgate.net For instance, if this compound were part of a larger, more complex system, such as a polymer or an aggregate, MALDI-TOF MS would be a suitable technique for its characterization. ub.edu

Gas Chromatography-Mass Spectrometry (GC/MS) for Reaction Product Analysis

Scanning Tunneling Microscopy (STM) for Surface Adsorption and Electronic Structure Visualization

Scanning Tunneling Microscopy (STM) is a powerful surface-sensitive technique capable of imaging conductive surfaces with atomic resolution. For molecular adsorbates like this compound on a conductive substrate such as Highly Oriented Pyrolytic Graphite (B72142) (HOPG), STM provides detailed information about their two-dimensional packing, orientation, and, remarkably, their electronic structure. caltech.edu Studies on a series of para-substituted phenyl octadecyl ethers (X-POEs), where the unsubstituted this compound has X=H, have been instrumental in understanding image contrast mechanisms for physisorbed molecules. acs.orgnih.gov

When this compound molecules are physisorbed onto HOPG, they form ordered monolayers. acs.org The STM imaging process involves a quantum mechanical tunneling current between a sharp metallic tip and the sample. caltech.edu The magnitude of this current is exquisitely sensitive to the local density of electronic states (LDOS) of the sample at the position of the tip. researchgate.net This allows the visualization of not just the topography of the molecules but also the spatial distribution of their molecular orbitals. acs.orgresearchgate.net

A key feature of STM analysis of molecular adsorbates is the bias-dependent nature of the image contrast. acs.org The contrast in an STM image of a molecule like this compound is not merely a topographical map; instead, it is a convolution of topography and electronic structure. acs.org The image contrast can change dramatically with the magnitude and polarity of the bias voltage applied between the STM tip and the substrate. acs.orgresearchgate.net

This phenomenon is explained by a resonance tunneling mechanism. acs.orgresearchgate.net The tunneling process is mediated by the molecular orbitals (MOs) of the adsorbate that lie energetically between the Fermi levels of the tip and the substrate. acs.orgresearchgate.net By changing the sample bias voltage, one can selectively bring different MOs of the this compound molecule into resonance with the tunneling electrons. This selective tunneling through specific orbitals is what produces the bias-dependent contrast. acs.org For instance, at different bias voltages, the phenyl ring, the ether group, or the alkyl tail may appear brighter or darker, reflecting the spatial location and energy level of the specific MOs contributing to the tunneling current at that bias. researchgate.net This technique allows for the dissection of the molecule's electronic structure, feature by feature.

The bias-dependent imaging capability of STM allows for the direct visualization of the electron density contours of individual molecular orbitals of this compound. acs.orgnih.gov Extensive studies on para-substituted phenyl octadecyl ethers have shown a strong correlation between the observed STM images at specific biases and the calculated shapes of frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and lower-lying orbitals like HOMO-1 and HOMO-4. researchgate.net

For example, in the related iodo-phenyl octadecyl ether (I-POE), imaging at biases between -0.26 V and -0.70 V produces a contrast that resembles the calculated HOMO, where the phenyl ring lobes and the halogen atom appear as bright spots. researchgate.net At higher biases (-0.8 V to -1.2 V), the contrast corresponds to the HOMO-1, primarily localized on the phenyl ring. At even higher biases (-1.0 V to -1.8 V), features of the alkyl tail become visible, corresponding to orbitals like HOMO-4. researchgate.net This bias-tuned imaging provides a powerful method to experimentally map the spatial distribution of electron density for specific molecular orbitals.

| Bias Voltage Range (for X-POEs) | Corresponding Molecular Orbital | Observed Features in STM Image |

| -0.26 V to -0.70 V | HOMO | Bright spots on phenyl ring lobes and heteroatoms (oxygen/halogen). researchgate.net |

| -0.8 V to -1.2 V | HOMO-1 | Contrast primarily on the phenyl ring. researchgate.net |

| -1.0 V to -1.8 V | HOMO-4 | Contrast observed for the alkyl tail. researchgate.net |

Bias-Dependent Contrast Mechanisms in STM Imaging

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Interaction Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is indispensable for analyzing the functional groups and intermolecular interactions within this compound assemblies. mt.compsu.edu These two techniques are complementary; IR spectroscopy measures the absorption of infrared radiation due to molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from vibrations that change the molecule's polarizability. mt.compsu.edu

For this compound, these techniques can identify and characterize its key structural components: the phenyl ring, the ether linkage, and the octadecyl chain. The C-H stretching vibrations of the aromatic phenyl ring (typically 3000-3100 cm⁻¹) can be distinguished from those of the aliphatic alkyl chain (typically 2850-2960 cm⁻¹). elixirpublishers.com The C-O-C stretching of the ether group gives rise to characteristic bands, and the various bending, rocking, and wagging modes of the CH₂ groups in the long alkyl tail provide information about its conformational order. elixirpublishers.com

When this compound molecules self-assemble into ordered films, changes in the vibrational spectra can reveal details about intermolecular interactions and packing. americanpharmaceuticalreview.com For example, a high degree of conformational order (all-trans configuration) in the alkyl chains results in sharp, well-defined peaks in the CH₂ wagging and rocking regions. In contrast, a disordered, liquid-like state (containing many gauche defects) leads to broader, less-defined bands. americanpharmaceuticalreview.com Thus, IR and Raman spectroscopy can be used to probe the phase behavior and structural integrity of this compound films. mt.com

| Functional Group | Expected Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

| Phenyl Ring | Aromatic C-H Stretch | 3000 - 3100 | IR, Raman elixirpublishers.com |

| Phenyl Ring | C=C Ring Stretch | 1450 - 1600 | IR, Raman elixirpublishers.com |

| Alkyl Chain | Asymmetric CH₂ Stretch | ~2920 | IR, Raman elixirpublishers.com |

| Alkyl Chain | Symmetric CH₂ Stretch | ~2850 | IR, Raman elixirpublishers.com |

| Ether Linkage | C-O-C Asymmetric Stretch | 1200 - 1275 | IR elixirpublishers.com |

| Ether Linkage | C-O-C Symmetric Stretch | 1020 - 1075 | Raman elixirpublishers.com |

X-ray Diffraction (GIXD) for Molecular Packing and Crystalline Arrangements

Grazing Incidence X-ray Diffraction (GIXD) is a surface-sensitive X-ray technique specifically designed for characterizing the structure of thin films and monolayers at interfaces. malvernpanalytical.commeasurlabs.com In GIXD, the X-ray beam impinges on the sample at a very shallow angle, often below the critical angle for total external reflection, which confines the penetration of X-rays to the near-surface region. measurlabs.com This maximizes the diffraction signal from the thin film of this compound while minimizing the background signal from the underlying substrate. malvernpanalytical.com

GIXD is used to determine the in-plane and out-of-plane molecular packing and crystalline arrangements within self-assembled films of molecules like this compound. researchgate.netresearchgate.net The diffraction pattern provides quantitative information about the lattice parameters of the two-dimensional crystal structure formed by the molecules. arxiv.org Key structural parameters that can be extracted from GIXD data include:

d-spacing: The distance between repeating crystallographic planes, which for lamellar structures corresponds to the layer thickness.

Molecular Tilt: The angle the long axis of the octadecyl chain makes with respect to the surface normal.

Lattice Structure: The unit cell dimensions and symmetry of the molecular packing (e.g., hexagonal, rectangular).

For amphiphilic molecules like this compound, GIXD can reveal how the phenyl headgroups and alkyl tails arrange themselves to form an ordered monolayer or multilayer film. acs.orgroyalsocietypublishing.org This information is crucial for understanding how molecular architecture dictates the structure of the resulting assembly. arxiv.org

| Structural Parameter | Information Obtained from GIXD |

| Out-of-Plane Diffraction Peaks | Determine the lamellar spacing or layer thickness of the film. researchgate.netacs.org |

| In-Plane Diffraction Peaks | Reveal the 2D lattice structure of the packed molecules within a layer. researchgate.netarxiv.org |

| Peak Position (q-vector) | Used to calculate d-spacings and unit cell dimensions. arxiv.org |

| Azimuthal Intensity Distribution | Provides information on the degree of in-plane ordering and domain orientation. researchgate.net |

| Rod Scans (Intensity vs. qz) | Can be analyzed to determine the tilt angle of the molecules relative to the surface normal. acs.org |

Interactions and Supramolecular Assembly in Octadecyl Phenyl Ether Systems

Principles of Non-Covalent Interactions in Ether Architectures

Van der Waals forces are the predominant driving force for the assembly of molecules possessing long alkyl chains. acs.orgnih.gov In systems like octadecyl phenyl ether, the attraction between the C18 alkyl tails of adjacent molecules is a major contributor to the formation of organized structures, particularly in the formation of monolayers on substrates. acs.org This interaction is also critical in the self-assembly of other long-chain alkylated molecules, where it promotes the creation of thermodynamically stable, ordered arrangements. nih.gov

The effective packing of these alkyl chains, often through interdigitation, is a key factor in stabilizing the resulting supramolecular structures. beilstein-journals.orgbeilstein-journals.org Alkyl chain interdigitation, where the chains of neighboring molecules interlock, maximizes van der Waals contact and minimizes void space, leading to denser and more stable assemblies. beilstein-journals.org In some systems, different packing modes can be observed, such as interdigitated and non-interdigitated phases, depending on factors like concentration. nih.govbeilstein-journals.org The registry of the alkyl chains with a substrate, such as Highly Ordered Pyrolytic Graphite (B72142) (HOPG), can also direct the orientation and packing of the molecules. beilstein-journals.orgunive.it Studies on para-substituted phenyl octadecyl ethers have shown that monolayer formation is significantly attributed to the van der Waals forces between the alkyl tails of neighboring molecules and their interaction with the substrate. acs.org

Aromatic interactions, including π-π stacking, play a fundamental role in the structure of many chemical and biological systems. researchgate.netnih.gov In molecules containing phenyl groups, these interactions can contribute significantly to the stability and geometry of self-assembled structures. nih.govbeilstein-journals.org The association between neutral, closed-shell aromatic rings, often termed π-π stacking, is a key component of this. nih.gov These interactions can be as energetically significant as hydrogen bonds and are crucial for the tertiary structure of proteins and the crystal packing of aromatic molecules. researchgate.net

In the context of long-chain aryl ethers, aromatic interactions can influence the aggregation behavior. acs.org For instance, the self-assembly of some amphiphilic molecules is driven by a balance of intermolecular aromatic-aromatic interactions and hydrogen bonds, leading to the formation of nanofibers. nih.gov In certain conformations of diketone chains flanked by phenyl rings, bringing the two phenyl rings close enough to establish π-π stacking results in higher conductance. rsc.orgresearchgate.net However, the contribution of these interactions can be subtle. In some studies of amphiphiles with aromatic side chains, direct spectroscopic evidence for aromatic-aromatic interactions in the aggregated phase was not detected, suggesting that factors like alkyl chain packing efficiency can sometimes play a more dominant role in determining the final structure. acs.org

Role of Van der Waals Forces and Alkyl Chain Interdigitation

Self-Assembly Phenomena in Solution and at Interfaces

The amphiphilic nature of this compound and related long-chain ether molecules drives their spontaneous organization into ordered structures in solution and at various interfaces. d-nb.infonih.gov This self-assembly is a process governed by non-covalent interactions, aiming to minimize unfavorable contacts (e.g., between hydrophobic chains and water) and maximize stabilizing forces. sci-hub.seumass.edu The resulting architectures can range from simple monolayers at the air/water interface to complex three-dimensional networks in bulk solution. acs.orgresearchgate.net

Amphiphilic molecules like this compound can form monomolecular films, or monolayers, at the air/water interface. uclouvain.bed-nb.info The hydrophilic ether-phenyl headgroup interacts favorably with the water subphase, while the hydrophobic octadecyl tail orients away from the water, into the air. doi.org Studies on analogous long-chain molecules show that they can form stable, condensed monolayers. d-nb.info The packing and orientation of the molecules within this layer are dictated by a balance of headgroup-water interactions, tail-tail van der Waals forces, and steric constraints.

Research on a homologous series of para-substituted phenyl octadecyl ethers (X-POEs) physisorbed on HOPG provides insight into molecular packing. Using scanning tunneling microscopy (STM), it was possible to visualize monolayers and measure molecular dimensions. The observed periodicity in the STM images corresponded well with the calculated molecular lengths, confirming the formation of well-ordered lamellar structures. acs.org The organization was typically of a head-to-tail type, though other configurations were also observed. acs.org

| Compound | Measured Periodicity (Å) | Calculated Molecular Length (Å) |

|---|---|---|

| H-POE | 29.0 ± 2.0 | 29.2 |

| Cl-POE | 29.0 ± 0.5 | 29.6 |

| Br-POE | 29.5 ± 1.5 | 30.0 |

| I-POE | 30.5 ± 0.5 | 30.6 |

In solution, amphiphilic ether molecules can assemble into a variety of supramolecular structures, such as micelles, nanofibers, and hydrogels. d-nb.inforsc.orgresearchgate.net The combination of hydrophobic long alkyl chains and more hydrophilic segments (like poly(ethylene glycol) or ether linkages) in block copolymers enables the formation of micelles and other aggregates in aqueous solutions. d-nb.infonih.gov These structures are driven by the hydrophobic effect, which sequesters the nonpolar alkyl chains away from the water.

Coil-rod-coil amphiphilic molecules incorporating oligoether segments can self-assemble in aqueous solutions to form complex aggregates, including fibers and helical nanofibers. rsc.org The formation of these networks is governed by a combination of hydrophilic/hydrophobic effects and π-π stacking of the aromatic units. sci-hub.se Furthermore, the introduction of charge-transfer interactions can lead to the development of robust 3D networks of fibers, creating gels with enhanced mechanical stability and interesting electronic properties. researchgate.net

Monolayer Formation and Molecular Packing at Air/Water Interfaces

Host-Guest Chemistry Involving Ether Macrocycles and Analogues

Host-guest chemistry studies the formation of unique complexes between two or more molecules held together by non-covalent interactions. rsc.orgwikipedia.org Macrocyclic polyethers, or crown ethers, are archetypal host molecules renowned for their ability to selectively bind cations and neutral organic molecules within their central cavity. tandfonline.comacs.orgwikipedia.org The binding is a result of multiple, cooperative interactions, including hydrogen bonding, ion-dipole forces, and van der Waals interactions, between the guest and the oxygen atoms of the ether linkages. beilstein-journals.orgwikipedia.org

Influence of Molecular Design on Supramolecular Architecture

The self-assembly of molecules into well-defined, ordered structures is governed by a delicate balance of non-covalent interactions. researchgate.net In systems based on this compound and its analogues, the final supramolecular architecture is not random but can be precisely controlled through strategic molecular design. nih.gov The primary levers for this control are modifications to the two key components of the molecule: the long aliphatic tail and the aromatic phenyl core. By altering these regions, researchers can manipulate intermolecular forces such as van der Waals interactions, π–π stacking, and hydrogen bonding to guide the assembly process toward desired outcomes. pku.edu.cn

The design principles elucidated from related systems show that even subtle changes in molecular structure can lead to dramatically different macroscopic properties and organizational motifs, ranging from simple monolayers to complex three-dimensional networks. nih.govresearchgate.net This control is fundamental to engineering materials with specific functions.

Detailed Research Findings

Research into long-chain amphiphilic molecules, including various aryl ethers and other functionalized hydrocarbons, provides a framework for understanding how molecular design impacts supramolecular organization. Key structural modifications and their effects are detailed below.

The Role of the Alkyl Chain: The long aliphatic chain is a dominant factor in the self-assembly process, primarily through van der Waals forces and its interaction with surfaces or solvents. beilstein-journals.org

Chain Length: The length of the alkyl chain is a critical parameter determining the stability and order of the resulting assembly. ethz.ch Longer chains provide stronger van der Waals interactions, which promotes the formation of more organized and thermally stable structures. beilstein-journals.org In self-assembled monolayers, for instance, short alkyl chains (fewer than ten carbons) often lack sufficient attractive forces to form well-ordered layers. ethz.ch Studies on various long-chain systems demonstrate that increasing chain length can systematically tune intermolecular distances and the dimensions of porous networks. beilstein-journals.orgmdpi.com For poly(ether ester)s, increasing the length of aliphatic diol segments was found to enhance crystallizability. rsc.org

Chain Saturation: The presence of double bonds within the alkyl chain can exert profound control over the packing arrangement. nih.gov Research on naphthalenediimides functionalized with long C28 and C33 chains revealed that unsaturated chains exclusively adopt an interdigitated packing motif. This specific interaction minimizes voids and leads to the formation of extensive, nearly defect-free self-assembled monolayers. In contrast, their fully saturated counterparts were found to assemble into a mixture of interdigitated and non-interdigitated arrangements, resulting in a globally disordered structure despite maintaining local order. nih.gov This highlights that unsaturation can enforce a single, highly ordered packing geometry.

The Influence of the Aromatic Core and Linkages: Modifications to the phenyl ring and the ether linkage introduce additional control elements, altering the molecule's geometry and intermolecular bonding capabilities.

Substituent Pattern: The substitution pattern on the phenyl ring (ortho, meta, para) fundamentally changes the molecule's shape, which in turn dictates how it can pack in a crystalline or liquid-crystalline phase. rsc.org Work on self-assembling phenylpropyl ether dendrons has shown that constitutional isomers, such as 3,4-disubstituted versus 3,5-disubstituted dendrons, can self-organize into completely different supramolecular structures, demonstrating extreme sensitivity to subtle changes in chemical architecture. researchgate.net

Linker Flexibility: The nature of the linkage between the aromatic core and the alkyl chain also plays a role. Researchers have found that using more flexible linkers, such as a 3-phenylpropyl ether unit instead of a more rigid benzyl (B1604629) ether, can facilitate faster self-assembly dynamics and result in structures with lower thermal transition temperatures. researchgate.net This flexibility can help the molecules more easily find their thermodynamic minimum energy state within the supramolecular assembly.

The following data tables summarize the relationship between molecular design and supramolecular structure based on established principles from related systems.

Table 1: General Influence of Alkyl Chain Length on Supramolecular Properties

| Alkyl Chain Length | Strength of van der Waals Interactions | Common Resulting Architecture | Typical Thermal Stability |

|---|---|---|---|

| Short (< C10) | Weak | Disordered or loosely packed monolayers ethz.ch | Low |

| Medium (C10-C16) | Moderate | Ordered monolayers, simple lamellar structures beilstein-journals.org | Moderate |

| Long (> C16) | Strong | Highly ordered lamellar or columnar phases, interdigitated structures beilstein-journals.orgnih.gov | High |

Table 2: Impact of Specific Molecular Modifications on Supramolecular Architecture in Ether-Containing Systems

| Molecular Modification | Example System | Observed Supramolecular Structure/Property | Primary Driving Interaction(s) |

|---|---|---|---|

| Unsaturation in Alkyl Chain | Naphthalenediimides with C28/C33 chains nih.gov | Highly ordered, defect-free monolayers with exclusive interdigitation. nih.gov | Enforced planarity and optimized van der Waals forces due to double bonds. nih.gov |

| Saturated Alkyl Chain | Naphthalenediimides with C28/C33 chains nih.gov | Locally ordered but globally disordered monolayers with mixed packing motifs. nih.gov | Weaker and less specific van der Waals packing compared to unsaturated analogues. nih.gov |

| Phenyl Ring Isomerism | Phenylpropyl ether-based dendrons researchgate.net | Constitutional isomers (e.g., 3,4- vs 3,5-disubstitution) form entirely different periodic and quasi-periodic assemblies. researchgate.net | Altered molecular shape affecting steric fit and packing efficiency. researchgate.net |

| Linker Flexibility | Phenylpropyl ether vs. Benzyl ether dendrons researchgate.net | More flexible phenylpropyl linkers lead to faster self-assembly and lower transition temperatures. researchgate.net | Increased conformational freedom allows for faster dynamics. researchgate.net |

| Functional Group Addition | Alkyl-substituted phenyl ethers of glycerol (B35011) researchgate.net | Gel formation in non-polar solvents is dependent on the presence and chirality of hydroxyl groups. researchgate.net | Introduction of hydrogen bonding competes with or directs the alkyl chain assembly. researchgate.net |

Environmental Transformation and Degradation Pathways of Alkyl Aryl Ethers

Biodegradation Mechanisms in Environmental Systems

Microbial activity is a primary driver for the degradation of alkyl aryl ethers in the environment. Bacteria and fungi have evolved diverse enzymatic systems to cleave the stable ether bond and metabolize the resulting fragments.

Enzymatic Hydrolytic Cleavage of Ether Bonds

The cleavage of the ether linkage in alkyl aryl ethers can be initiated by hydrolytic enzymes. Hydrolases, particularly lipases, have been shown to catalyze the enantioselective hydrolysis of certain glycol ether acetates and the transesterification of glycol ethers. google.com While direct enzymatic hydrolysis of the ether bond in compounds like octadecyl phenyl ether is a potential pathway, it is often preceded by other enzymatic modifications. In some cases, the cleavage of the ether bond is not a direct hydrolytic attack but rather occurs following an initial oxygenation step that forms an unstable hemiacetal. researchgate.net This hemiacetal then spontaneously breaks down, cleaving the ether linkage. researchgate.net

Oxidative Degradation and β-Oxidation Pathways

Oxidative processes are crucial in the biodegradation of alkyl aryl ethers. The initial attack often involves the oxidation of the alkyl chain. nm.gov For long-chain alkyl ethers, ω-oxidation (at the terminal methyl group) can occur, leading to the formation of a carboxylic acid. nm.govasm.org This is then followed by β-oxidation, a process where two-carbon units are sequentially cleaved from the alkyl chain. nm.gov

In addition to alkyl chain oxidation, the aromatic ring can also be a site of oxidative attack. Dioxygenase enzymes can introduce hydroxyl groups onto the aromatic ring, leading to the formation of catechols. researchgate.net This hydroxylation can destabilize the ether bond, facilitating its cleavage. researchgate.net For some aryl ethers, oxidative degradation can proceed through the formation of hydroxylated intermediates. nih.gov

Microbial Metabolism of Alkyl Aryl Ethers

A variety of microorganisms are capable of metabolizing alkyl aryl ethers. For instance, several fungal and actinomycete species have been shown to O-dealkylate alkoxybiphenyls. nih.gov Aspergillus flavus can dealkylate a series of 4-alkoxybiphenyls, with higher efficiency for shorter alkyl chains. nih.gov

Bacteria from the genus Rhodococcus are known to degrade various ethers, including alkyl and aralkyl ethers. nih.gov These bacteria often initiate degradation by oxidizing the carbon atom adjacent to the ether oxygen. nih.gov Anaerobic bacteria, such as Blautia sp., utilize a cobalamin-dependent O-demethylase to cleave the C-O bond of aryl methyl ethers and can also metabolize allyl aryl ethers. asm.org The degradation of diphenyl ethers by Cupriavidus sp. involves a series of enzymes encoded by bph genes, which sequentially hydroxylate the aromatic ring and cleave the resulting dihydroxylated compound. nih.gov

Abiotic Degradation Processes

In addition to biological breakdown, abiotic processes can contribute to the transformation of alkyl aryl ethers in the environment. Hydrous pyrolysis of n-octadecyl phenyl ether at high temperatures (330°C) results in the cleavage of the ether bond to produce phenol (B47542) and a mixture of n-alkanes and n-alkenes derived from the octadecyl chain. researchgate.net While these conditions are not typical of surface environments, they may be relevant to the long-term fate of such compounds in deep geological formations. Hydrolysis of the ether bond in some alkyl aryl ethers can occur, but it is generally a slow process under typical environmental pH and temperature conditions. oecd.org For instance, the estimated hydrolysis half-life for octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, a compound containing an ester linkage which is generally more susceptible to hydrolysis than an ether linkage, is greater than 7 years at pH 7. oecd.org

Persistence and Environmental Partitioning in Aquatic and Soil Systems

The persistence and distribution of this compound in the environment are heavily influenced by its physicochemical properties. With a high calculated logarithm of the octanol-water partition coefficient (XLogP3) of 10.9, it is highly hydrophobic and has a very low water solubility. nih.gov

This hydrophobicity dictates its partitioning behavior in aquatic and soil systems. Chemicals with high lipophilicity tend to adsorb strongly to organic matter in soil and sediment. fao.orgresearchgate.net This sorption reduces their concentration in the water phase and limits their mobility and bioavailability. rivm.nlscience.gov Level III fugacity modeling for a structurally similar compound, octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, predicts that upon release to water, 98% will partition to sediment, and when released to soil, 99.9% will remain in that compartment. oecd.org The strong binding to soil and sediment can lead to long-term persistence in these environmental sinks.

Characterization of Degradation Products and Intermediates

The degradation of alkyl aryl ethers results in a variety of intermediate products.

Table 1: Identified Degradation Products of Related Alkyl Aryl Ethers

| Parent Compound | Degradation Product(s) | Degradation Process |

|---|---|---|

| Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionic acid, 1-octadecanol | Biodegradation oecd.org |

| Fatty alcohol ethoxylates | Carboxylated polyethylene (B3416737) glycols, Oxalic acid, Formic acid | Biodegradation asm.org |

| Diphenyl ether | Phenol, 2-pyrone-6-carboxylic acid | Biodegradation by Cupriavidus sp. nih.gov |

| n-Octadecyl phenyl ether | Phenol, n-octadecane, n-octadecene isomers | Abiotic (Hydrous Pyrolysis) researchgate.net |

During the biodegradation of octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, the ester bond is cleaved, yielding 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionic acid and 1-octadecanol. oecd.org The degradation of fatty alcohol ethoxylates can lead to the formation of carboxylated polyethylene glycols. asm.org The bacterial degradation of diphenyl ether by Cupriavidus sp. produces phenol and 2-pyrone-6-carboxylic acid. nih.gov Abiotic degradation through hydrous pyrolysis of n-octadecyl phenyl ether yields phenol as the primary aromatic product and a series of C18 alkanes and alkenes. researchgate.net Oxidative degradation of other complex ethers, like decabromodiphenyl ether, can also lead to ether bond cleavage, forming products such as pentabromophenol. nih.gov

Role in Advanced Materials Science and Chemical Process Innovation

Octadecyl Phenyl Ether as a Monomer or Intermediate in Polymer Chemistry

The dual nature of this compound, possessing a bulky, hydrophobic alkyl tail and a reactive or modifiable phenyl ring, makes it a valuable component in polymer synthesis. It can be used either as a monomer that incorporates directly into a polymer backbone or as an intermediate for creating functionalized monomers.

The ether linkage in this compound provides high thermal and chemical stability. This characteristic is desirable in the synthesis of high-performance polyethers. While direct polymerization of this compound is not common, its structural motifs are used in creating complex polymer architectures. For instance, derivatives like octadecyl vinyl ether can be polymerized to create comb-like polymers where the octadecyl side chains influence the material's properties. researchgate.net

Research into the synthesis of poly(N-octadecylaniline) involves introducing octadecyl chains onto the polyaniline backbone, resulting in a polymer that is soluble in non-polar organic solvents and possesses interesting thermal and electrochemical properties. researchgate.net Similarly, the synthesis of polyethers based on substituted phenols and alkyl chains allows for the creation of thermotropic liquid crystalline polymers. acs.org The synthesis of allyl polyethers, used in various applications, can be initiated with long-chain alcohols and proceeds via catalytic processes to build the polyether backbone. google.com

These synthetic strategies enable the design of polymers with specific properties, such as controlled solubility, thermal behavior, and self-assembly characteristics, driven by the presence of the long octadecyl group.

Copolymerization is a powerful strategy to combine the properties of different monomers into a single material. Monomers containing the octadecyl ether group, such as octadecyl vinyl ether (OVE), are used in copolymerization to impart hydrophobicity, phase-change characteristics, or specific thermal responses. researchgate.netjlu.edu.cn

A key aspect of copolymerization is understanding the reactivity ratios (r₁ and r₂) of the monomers, which describe the relative tendency of a growing polymer chain to add a monomer of the same type versus the other monomer type. open.edu For example, in the free radical copolymerization of Styrene (Sty) with long-chain alkyl methacrylates like octadecyl methacrylate (B99206) (ODMA), the reactivity ratios indicate the resulting copolymer structure. srce.hr

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Copolymerization Tendency |

| Styrene | Dodecyl Methacrylate (DDMA) | 0.52 | 0.42 | Ideal/Random srce.hr |

| Styrene | Octadecyl Methacrylate (ODMA) | 0.58 | 0.45 | Ideal/Random srce.hr |

| Styrene | Pentadecylphenyl Methacrylate (PDPMA) | 0.93 | 0.05 | Random with tendency to alternate nih.gov |

| N-phenyl maleimide (B117702) | n-octadecyl vinyl ether | - | - | More N-phenyl maleimide incorporated than OVE researchgate.net |

Table 1: Reactivity Ratios in Copolymerization of Styrene with Long-Chain Methacrylates and Other Monomers.

Studies on the copolymerization of OVE with sodium styrenesulphonate (SS) using micellar copolymerization techniques show that the monomer distribution (block vs. random) can be controlled by adjusting the ratio of the hydrophobic monomer to the surfactant concentration. kpi.ua This allows for the synthesis of copolymers with precisely controlled microstructures and properties. kpi.ua Copolymers of OVE with N-phenyl maleimide have been shown to exhibit thermoresponsive behavior in organic solvents, a property directly attributable to the aggregation of the long alkyl side chains. researchgate.netrsc.org

Synthesis of Polyethers with Tailored Architectures

Functional Role in Advanced Material Formulations

The amphiphilic character derived from the hydrophobic octadecyl chain and the more polar phenyl ether group allows these molecules to function effectively at interfaces. This is crucial in formulating advanced materials where controlling dispersion, wetting, and surface energy is paramount.

In material formulations, particularly in coatings and inks, achieving a stable dispersion of solid particles (pigments, fillers) in a liquid medium is critical. Compounds with long alkyl chains, such as octadecyl ethers, are employed as dispersants. googleapis.comgoogle.com The mechanism often involves the adsorption of the polar part of the molecule onto the particle surface, while the long, non-polar octadecyl chain extends into the medium. kimachemical.com This creates a steric barrier that prevents particles from agglomerating.

Octadecyl amine polyoxyethylene ether, a related structure, has been successfully used as a collector in the flotation separation of minerals like rutile from almandine. journalssystem.com Its effectiveness stems from its selective adsorption onto the rutile surface, altering the mineral's surface chemistry to facilitate separation. journalssystem.com This highlights the critical role of the molecule's structure in dictating interfacial interactions. The long octadecyl chain is also a key component in certain aromatic amide dispersants used in non-aqueous compositions. google.com

The ability to control the surface properties of a material, such as its wettability (hydrophobicity or hydrophilicity), is essential in many technologies. The long, saturated hydrocarbon tail of the octadecyl group is inherently low-energy and water-repellent. When molecules containing this group are applied to a surface, they can significantly reduce its surface energy, thereby increasing its hydrophobicity. gelest.com

This principle is widely used in surface modification. For example, silane (B1218182) coupling agents bearing long alkyl chains can be used to make surfaces of glass or metal water-repellent. gelest.com Research on para-substituted phenyl octadecyl ethers adsorbed on graphite (B72142) surfaces has shown that these molecules form ordered monolayers. acs.org The structure and electronic properties of these monolayers, which can be visualized using scanning tunneling microscopy (STM), directly influence the surface characteristics. acs.org This ability to form well-defined molecular layers allows for precise control over surface energy and wettability, which is important for applications ranging from anti-stiction coatings to controlling the interface in organic electronic devices. google.com.naresearchgate.net

Interfacial Chemistry and Dispersion Mechanisms

Contribution to Catalytic Systems and Processes

This compound and its derivatives also play roles in the field of catalysis, either as model compounds for studying catalytic reactions, as components of the catalytic system, or as products of catalyzed synthesis.

In geochemical research, the hydrous pyrolysis of n-octadecyl phenyl ether is used as a model reaction to understand the generation of hydrocarbons from kerogen in petroleum source rocks. researchgate.net These experiments are sometimes conducted in the presence of catalysts, such as Mo-S based compounds, to investigate their influence on the reaction pathways. researchgate.net

The synthesis of related compounds, such as octadecylglycidyl ether, can be efficiently achieved using phase-transfer catalysis (PTC). researchgate.net This method improves reaction yields and simplifies product purification by facilitating the reaction between water-insoluble organic reactants and aqueous inorganic reagents. researchgate.net Furthermore, specific derivatives like octadecyl-S-trifluorothiol carbonate have been investigated as reagents in organocatalytic trifluoromethylthiolation reactions. unimi.it In the synthesis of allyl polyethers, double metal cyanide (DMC) catalysts are employed, and stabilizers such as the octadecanol ester of propionic acid are crucial for controlling the polymerization process and ensuring a high-quality product. google.com

| Process | Role of this compound or Derivative | Catalyst/System |

| Hydrous Pyrolysis | Model compound to study hydrocarbon generation researchgate.net | Mo-S based catalyst researchgate.net |

| Glycidyl Ether Synthesis | Product (e.g., octadecylglycidyl ether) researchgate.net | Phase-Transfer Catalyst (PTC) researchgate.net |

| α-Trifluoromethylthiolation | Reagent (octadecyl-S-trifluorothiol carbonate) unimi.it | Organocatalyst (Lewis base) unimi.it |

| Allyl Polyether Synthesis | Stabilizer (e.g., octadecanol ester of propionic acid) google.com | Double Metal Cyanide (DMC) catalyst google.com |

Table 2: Examples of this compound and Derivatives in Catalytic Systems.

Role in Supported Catalysts

While this compound itself is not extensively documented as a primary component of supported catalysts, related structures containing long octadecyl chains play a significant role in catalytic systems, particularly in phase transfer catalysis. An example is the use of a cotton fabric-supported cationic acrylate (B77674) polymer featuring an octadecyl long-chain alkyl group. acs.org This material functions as a recyclable and efficient catalyst in Williamson ether synthesis reactions under solid-liquid-liquid phase transfer catalysis (SLL-PTC) conditions. acs.org

In this system, the cotton fabric acts as a support for the catalytically active polymer. The lipophilicity and accessibility of the catalyst are crucial for its activity. acs.org The long octadecyl chain enhances the catalyst's affinity for the organic phase, which is a key factor in its effectiveness. acs.org The catalytic fabric, wetted by the organic phase, creates an interfacial region with the aqueous phase. This interface is where the ion exchange between the phases occurs, a critical step in phase transfer catalysis. acs.org The hydrophobic nature of the octadecyl group helps to draw the reacting anion from the aqueous phase to the organic phase where the reaction with the substrate takes place. acs.org Research has shown that the catalytic activity, measured by the forward reaction rate constant (kfor) and equilibrium conversion (Qe), increases with the length of the alkyl chain, with octadecyl providing the highest activity in the studied series. acs.org

The role of such supported catalysts is to facilitate reactions between reactants that are in different phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile). The long alkyl chain is instrumental in the catalyst's ability to shuttle one reactant across the phase boundary to react with the other. stackexchange.com

Mechanisms of Catalysis in Ether Synthesis and Transformation

The synthesis of ethers, including this compound, can be achieved through several catalytic mechanisms. The most prominent among these is the Williamson ether synthesis. This method involves the reaction of an alkoxide or a phenoxide with a primary alkyl halide via an SN2 (bimolecular nucleophilic substitution) reaction. openstax.org

Williamson Ether Synthesis:

The mechanism for the synthesis of this compound via this method would proceed as follows:

Formation of the Phenoxide: Phenol (B47542) is treated with a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl group, forming a sodium phenoxide. The phenoxide ion is a potent nucleophile.

Nucleophilic Attack: The phenoxide ion then attacks the primary alkyl halide, in this case, 1-bromooctadecane (B154017) or a similar octadecyl halide. The attack occurs from the backside of the carbon atom bonded to the halogen, leading to the displacement of the halide leaving group.

Product Formation: The result is the formation of this compound and a salt (e.g., sodium bromide).

This reaction can be facilitated by a phase transfer catalyst, especially when dealing with reactants in different phases. stackexchange.comresearchgate.net The phase transfer catalyst, often a quaternary ammonium (B1175870) salt with long alkyl chains, transports the nucleophile (phenoxide) from the aqueous or solid phase into the organic phase containing the alkyl halide, thereby accelerating the reaction. stackexchange.com

Acid-Catalyzed Dehydration:

Another method for synthesizing symmetrical ethers is the acid-catalyzed dehydration of alcohols. libretexts.org However, this method is generally not suitable for producing unsymmetrical ethers like this compound because it would lead to a mixture of products. It is primarily used for the industrial production of simple, symmetrical ethers from primary alcohols. libretexts.org The mechanism involves the protonation of an alcohol to form a good leaving group (water), which is then displaced by another alcohol molecule in an SN2 reaction. libretexts.org

Alkoxymercuration-Demercuration:

This method allows for the Markovnikov addition of an alcohol to an alkene to form an ether. libretexts.org For the synthesis of a specific ether, one would need to select an appropriate alkene and alcohol. The mechanism involves the electrophilic addition of a mercury(II) salt to the alkene, followed by the nucleophilic attack of the alcohol. A subsequent demercuration step, typically with sodium borohydride, yields the ether. libretexts.org

Transformation of Ethers:

The cleavage of the ether bond in compounds like phenethyl phenyl ether (a model for lignin (B12514952) linkages) can be achieved through catalytic hydrogenolysis. frontiersin.org Catalysts such as palladium supported on γ-alumina (Pd/γ-Al₂O₃) have been shown to be effective in promoting the cleavage of the C-O ether bond. frontiersin.org The mechanism involves the transfer of hydrogen to the ether, leading to the breaking of the ether linkage and the formation of the corresponding hydrocarbon and alcohol or phenol. nsf.gov

Applications in Specialized Chemical Synthesis and Derivatization

This compound and related long-chain alkyl ethers serve as important intermediates and building blocks in the synthesis of more complex molecules with specialized applications.